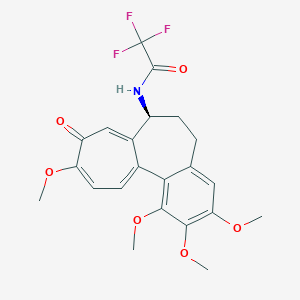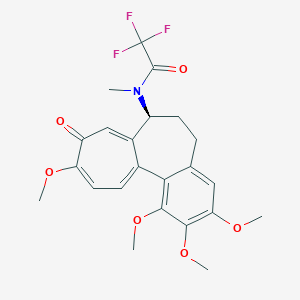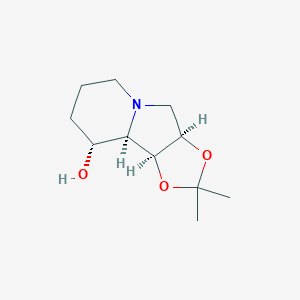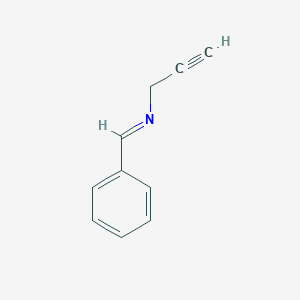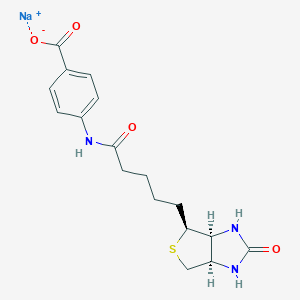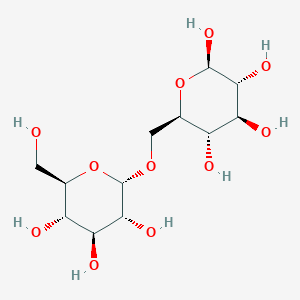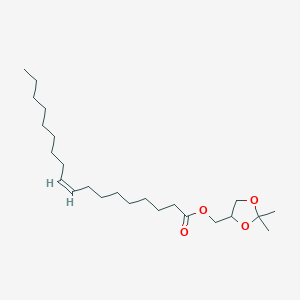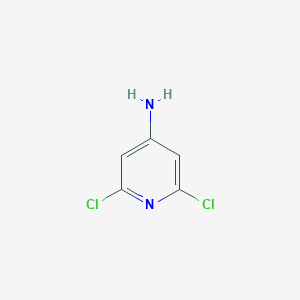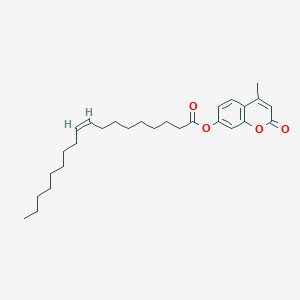
4-Methylumbelliferyl oleate
Übersicht
Beschreibung
4-Methylumbelliferyl oleate is a fluorogenic substrate for acid and alkaline lipases . It is cleaved by lipases, liberating 4-Methylumbelliferone . The excitation maximum for 4-Methylumbelliferone is pH-dependent: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl oleate involves dissolving the appropriate amount of acylated 4-MU in 1.5 ml methyl cellosolve and diluting to 25 ml with distilled water for a final concentration of 1 mM ester . The esters do not stay in solution. Some esters form homogeneous emulsions, and the butyryl ester slowly crystallized from a clear solution .Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl oleate is C28H40O4 . Its molecular weight is 440.6 .Chemical Reactions Analysis
When 4-Methylumbelliferyl oleate is used as a substrate for lipase, the released methylumbelliferone is monitored at 450 nm . The excitation wavelength is 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .Physical And Chemical Properties Analysis
4-Methylumbelliferyl oleate is a solid . It is soluble in DMSO, 2-methoxyethanol, and chloroform . Its melting point is 37-38 °C .Wissenschaftliche Forschungsanwendungen
Assaying the Activity of Non-Specific Esterases
Field
This application is used in the field of Biochemistry .
Application
4-Methylumbelliferyl oleate is used as a substrate to assay the activity of non-specific esterases .
Method
The specific method of application or experimental procedures are not detailed in the sources. However, typically, the substrate would be introduced to a solution containing the esterase under investigation, and the reaction progress would be monitored.
Results
The results or outcomes obtained would depend on the specific esterase being investigated and the conditions of the experiment.
Determining Lipase Activity
Field
This application is used in the field of Enzymology and Biotechnology .
Application
4-Methylumbelliferyl oleate is used as a substrate to determine lipase activity .
Method
In one study, the assay was based on the hydrolysis of 4-methylumbelliferyl oleate to yield the fluorescent product 4-methylumbelliferone . The assay components and their concentrations (buffer salts and pH, solvent and inhibitor Orlistat) were established and optimized using a model lipase (Porcine pancreatic lipase) and cell culture harvest fluid that exhibited lipolytic activity .
Results
The assay was successfully applied and thereby qualified in protein formulations and at lipase concentrations possibly encountered in actual biopharmaceutical DS and DP formulations .
Evaluating Pancreatic Lipase Inhibitory Activity
Field
This application is used in the field of Pharmacology .
Application
4-Methylumbelliferyl oleate is used as a substrate to evaluate pancreatic lipase inhibitory activity .
Method
The specific method of application or experimental procedures are not detailed in the sources. However, typically, the substrate would be introduced to a solution containing the pancreatic lipase and potential inhibitors, and the reaction progress would be monitored.
Results
The results or outcomes obtained would depend on the specific inhibitors being investigated and the conditions of the experiment.
Managing Lipase-Mediated Polysorbate Degradation
Field
This application is used in the field of Pharmaceutical Research .
Application
4-Methylumbelliferyl oleate is used as a substrate to detect lipolytic activity in biopharmaceutical drug substance (DS) and drug product (DP) formulations .
Method
The assay is based on the hydrolysis of the lipase substrate 4-methylumbelliferyl oleate to yield the fluorescent product 4-methylumbelliferone . The assay components and their concentrations (buffer salts and pH, solvent and inhibitor Orlistat) were established and optimized using a model lipase (Porcine pancreatic lipase) and cell culture harvest fluid that exhibited lipolytic activity .
Results
The assay was successfully applied and thereby qualified in protein formulations and at lipase concentrations possibly encountered in actual biopharmaceutical DS and DP formulations . The lipase assay can be used to detect lipolytic activity in intermediate and final DS, for example during process optimization in downstream purification, to better and specifically reduce the level, or deplete, lipases from host cell proteins (HCPs) .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFKJYKCVDLPT-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310470 | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl oleate | |
CAS RN |
18323-58-5 | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



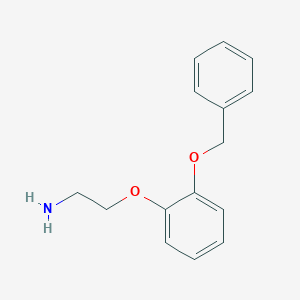
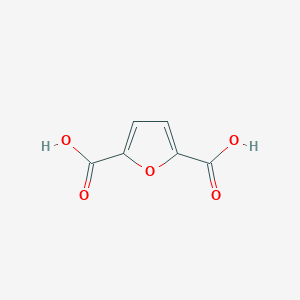

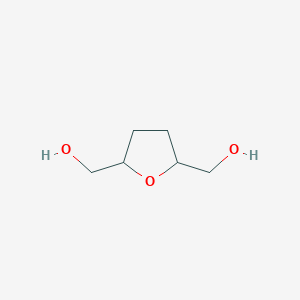
![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
